An In-depth Technical Guide to the Physical and Chemical Properties of Azetidine-2-carbonitrile Hemioxalate
An In-depth Technical Guide to the Physical and Chemical Properties of Azetidine-2-carbonitrile Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-2-carbonitrile and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. The four-membered azetidine ring, a strained heterocycle, imparts unique conformational constraints and metabolic stability to parent molecules, making it a desirable scaffold for the development of novel therapeutics. Azetidine-2-carbonitrile, in particular, serves as a versatile intermediate for the synthesis of more complex substituted azetidines. The hemioxalate salt form, Azetidine-2-carbonitrile hemioxalate, is often utilized to improve the handling, stability, and purity of the parent compound. This guide provides a comprehensive overview of the known and anticipated physical and chemical properties of Azetidine-2-carbonitrile hemioxalate, offering insights into its characterization and application in a research and development setting.
Chemical Identity and Structure
Azetidine-2-carbonitrile hemioxalate is a salt composed of two molecules of azetidine-2-carbonitrile and one molecule of oxalic acid. This 2:1 stoichiometry is what is meant by "hemioxalate".
| Property | Value | Source |
| Chemical Name | azetidine-2-carbonitrile;oxalic acid (2:1) | [1] |
| Synonyms | Azetidine-2-carbonitrile hemioxalate, bis(azetidine-2-carbonitrile) oxalic acid | [1] |
| CAS Number | 2007909-38-6 (racemate) | [1] |
| Molecular Formula | C10H14N4O4 | [2][3] |
| Molecular Weight | 254.24 g/mol | [2][3] |
The structure consists of the protonated azetidine ring, with the positive charge on the nitrogen atom, and the oxalate dianion.
Caption: Chemical structure of Azetidine-2-carbonitrile hemioxalate.
Physical Properties
Detailed experimental data for the physical properties of Azetidine-2-carbonitrile hemioxalate are not extensively reported in the public domain. However, based on the properties of its constituent components and general principles of salt formation, we can infer the following:
| Property | Anticipated Value/State | Rationale & Key Considerations |
| Appearance | White to off-white crystalline solid | Oxalic acid and many of its salts are white crystalline solids.[4][5] The salt formation with the azetidine derivative is expected to yield a solid material, which is advantageous for handling and purification. |
| Melting Point | Expected to be a distinct melting point, likely with decomposition | As a salt, it should have a higher and sharper melting point than the freebase form of azetidine-2-carbonitrile. Oxalic acid dihydrate melts at 101-102 °C, while the anhydrous form melts at 189.5 °C with decomposition.[6][7] The melting point of the hemioxalate salt will be a unique physical constant. |
| Solubility | Likely soluble in water and polar organic solvents such as methanol and DMSO. | Oxalic acid is soluble in water (143 g/L at 25°C) and ethanol.[8] The formation of a salt with the azetidine nitrogen increases the polarity of the molecule, which generally enhances solubility in polar solvents. For research applications, solubility in DMSO is particularly relevant.[9][10][11] |
| Stability | Generally stable under standard laboratory conditions. Should be stored in a well-closed container, away from strong oxidizing agents and strong acids. | The azetidine ring itself is stable but can be reactive under certain conditions.[12] Oxalic acid is also stable but can be oxidized.[6] The salt form is expected to have good shelf-life when stored appropriately.[3] |
Experimental Protocol for Physical Property Determination
A systematic approach to characterizing a new batch of Azetidine-2-carbonitrile hemioxalate would involve the following steps:
Caption: Workflow for the physical characterization of Azetidine-2-carbonitrile hemioxalate.
-
Melting Point Determination:
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded. This provides a measure of purity, with a sharp melting range indicating high purity.
-
-
Solubility Studies:
-
A known amount of the compound is added to a fixed volume of a solvent (e.g., water, methanol, DMSO, dichloromethane) at a specific temperature.
-
The mixture is agitated until equilibrium is reached.
-
The concentration of the dissolved compound is determined, often by HPLC, to quantify the solubility. This is repeated for a range of relevant solvents.
-
-
Purity Analysis via High-Performance Liquid Chromatography (HPLC):
-
A suitable HPLC method is developed using a reverse-phase column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
A detector, such as a UV detector, is used to monitor the elution of the compound. The area of the main peak relative to the total area of all peaks gives the purity of the sample.
-
Chemical Properties and Reactivity
The chemical properties of Azetidine-2-carbonitrile hemioxalate are a composite of the reactivity of the azetidine ring, the nitrile group, and the oxalate counter-ion.
Azetidine Ring Reactivity
The four-membered azetidine ring is characterized by significant ring strain, which influences its reactivity. While more stable than the three-membered aziridine ring, azetidines are susceptible to ring-opening reactions, particularly when the nitrogen atom is activated.[13]
-
N-Functionalization: The secondary amine of the azetidine ring can undergo various reactions, such as alkylation, acylation, and arylation. However, in the hemioxalate salt, the nitrogen is protonated, which will inhibit its nucleophilicity. To perform N-functionalization, the free base of azetidine-2-carbonitrile would need to be liberated by treatment with a base.
-
Ring-Opening: The azetidine ring can be opened by nucleophiles, especially after activation of the nitrogen atom (e.g., by protonation or conversion to a quaternary ammonium salt).[12][14] This reactivity is a key consideration in reaction design and can be exploited for the synthesis of functionalized acyclic compounds.
Nitrile Group Reactivity
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations:
-
Reduction: The nitrile can be reduced to a primary amine (-CH2NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This is a common strategy for converting azetidine-2-carbonitriles into the corresponding aminomethyl azetidines, which are valuable building blocks.
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH2) under acidic or basic conditions. This allows for the conversion of the nitrile to other important functional groups.
-
Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile group to form ketones after hydrolysis.
Oxalate Counter-ion
The oxalate anion is the conjugate base of oxalic acid, a strong organic acid.[5][8]
-
Reducing Agent: Oxalic acid and its salts can act as reducing agents.[4][6] This property should be considered when planning reactions with oxidizing agents.
-
Chelating Agent: The oxalate ion is a well-known chelating agent for metal cations.[4] This can be relevant in reactions involving metal catalysts, as the oxalate may coordinate to the metal center and influence its reactivity.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of Azetidine-2-carbonitrile hemioxalate.
| Technique | Expected Features |
| ¹H NMR | - Signals corresponding to the protons on the azetidine ring. The proton at C2, adjacent to the nitrile group, would be expected to be a downfield multiplet. The protons at C3 and C4 will also show characteristic multiplets. - A broad signal for the N-H proton, which will be exchangeable with D2O. |
| ¹³C NMR | - A signal for the nitrile carbon (typically in the range of 115-125 ppm). - Signals for the three carbon atoms of the azetidine ring. - A signal for the carboxylate carbon of the oxalate counter-ion (typically in the range of 160-170 ppm). |
| FT-IR | - A characteristic absorption band for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹. - N-H stretching vibrations for the secondary ammonium ion. - C-H stretching and bending vibrations for the aliphatic ring. - Strong absorption bands corresponding to the carboxylate (C=O) stretches of the oxalate anion. |
| Mass Spectrometry | - In positive ion mode, the mass spectrum should show a peak corresponding to the protonated azetidine-2-carbonitrile molecule. - High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. |
Proposed Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
For NMR, dissolve a few milligrams of the compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
For FT-IR, the sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
For mass spectrometry, dissolve the sample in a suitable solvent for infusion or injection into the mass spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. 2D NMR experiments, such as COSY and HSQC, can be used to aid in the assignment of protons and carbons.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain a high-resolution mass spectrum to confirm the molecular formula of the cation.
-
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Azetidine-2-carbonitrile hemioxalate.
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[15][16]
-
Disposal: Dispose of the compound in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Azetidine-2-carbonitrile hemioxalate is a valuable chemical intermediate whose properties are derived from its constituent azetidine-2-carbonitrile cation and oxalate anion. While detailed experimental data for the salt form is sparse, a thorough understanding of the chemistry of azetidines, nitriles, and oxalates allows for a robust prediction of its physical and chemical characteristics. This guide provides a framework for researchers to understand, characterize, and safely handle this compound in a drug discovery and development context. The proposed experimental workflows offer a systematic approach to generating the necessary data to fully elucidate its properties.
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